Product packaging for Methyl 2-fluoro-3,4,5-trimethoxybenzoate(Cat. No.:CAS No. 864684-82-2)

Methyl 2-fluoro-3,4,5-trimethoxybenzoate

Cat. No.: B1628472
CAS No.: 864684-82-2
M. Wt: 244.22 g/mol
InChI Key: SCEGOFUSTRWVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Aromatic Esters in Synthesis and Chemical Science

Aromatic esters are a class of organic compounds defined by an ester functional group (R-COO-R') directly attached to an aromatic ring. Their general structure, Ar-COO-R, where 'Ar' is an aromatic system and 'R' is an alkyl or aryl group, gives rise to a unique combination of chemical and physical properties. These compounds are not merely of academic interest; they are pivotal intermediates in the synthesis of a wide range of commercially important products, including pharmaceuticals, agrochemicals, and polymers.

The versatility of aromatic esters stems from their reactivity. The ester group can undergo several fundamental transformations, such as hydrolysis to yield carboxylic acids and alcohols, and reduction to form alcohols. Common methods for their synthesis include the Fischer esterification of an aromatic carboxylic acid with an alcohol under acidic catalysis, and the reaction of a more reactive acid chloride with an alcohol. libretexts.org The stability of the aromatic ring coupled with the reactivity of the ester functional group makes these compounds valuable and versatile building blocks in synthetic organic chemistry.

Overview of the Trimethoxybenzoate Scaffold in Academic Investigations

The trimethoxybenzoate scaffold, characterized by a benzene (B151609) ring substituted with three methoxy (B1213986) groups and a carboxyl group (or its ester), is a recurring motif in chemical research. A prominent example is Methyl 3,4,5-trimethoxybenzoate (B1228286), the methyl ester of 3,4,5-trimethoxybenzoic acid. sigmaaldrich.comnih.gov This compound serves as a key intermediate in the synthesis of various more complex molecules. researchgate.net

Structural studies of compounds like Methyl 3,4,5-trimethoxybenzoate reveal important details about the spatial arrangement of the substituent groups. For instance, in the solid state, the methyl ester and the two methoxy groups at the meta positions are nearly coplanar with the aromatic ring, while the para-positioned methoxy group is almost perpendicular to it. researchgate.net This specific conformation can influence the molecule's reactivity and its interactions with other molecules. The trimethoxybenzoate framework is a common starting point in the synthesis of natural products and pharmacologically active compounds. researchgate.net

Structural Specificity and Research Context of Methyl 2-fluoro-3,4,5-trimethoxybenzoate

This compound is a specific derivative within the trimethoxybenzoate family, distinguished by the introduction of a fluorine atom at the 2-position of the benzene ring. Its chemical formula is C11H13FO5 and it has a molecular weight of approximately 244.22 g/mol . chemicalbook.com

The presence of the highly electronegative fluorine atom on the aromatic ring, in addition to the three methoxy groups and the methyl ester, is expected to significantly alter the electronic properties and reactivity of the molecule compared to its non-fluorinated counterpart. The introduction of fluorine is a common strategy in medicinal chemistry to modulate a molecule's properties. While detailed research findings on this compound are not extensively published in mainstream literature, its structure suggests it is a compound of interest for chemical synthesis and research purposes. chemrxiv.org Its synthesis would likely involve the esterification of 2-fluoro-3,4,5-trimethoxybenzoic acid. The study of such specifically substituted molecules allows chemists to fine-tune molecular properties for various applications. acgpubs.org

Chemical Data for this compound

IdentifierValue
IUPAC Name This compound
CAS Number 864684-82-2 chemicalbook.com
Molecular Formula C11H13FO5 chemicalbook.com
Molecular Weight 244.22 g/mol chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13FO5 B1628472 Methyl 2-fluoro-3,4,5-trimethoxybenzoate CAS No. 864684-82-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

864684-82-2

Molecular Formula

C11H13FO5

Molecular Weight

244.22 g/mol

IUPAC Name

methyl 2-fluoro-3,4,5-trimethoxybenzoate

InChI

InChI=1S/C11H13FO5/c1-14-7-5-6(11(13)17-4)8(12)10(16-3)9(7)15-2/h5H,1-4H3

InChI Key

SCEGOFUSTRWVLL-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)F)OC)OC

Canonical SMILES

COC1=C(C(=C(C(=C1)C(=O)OC)F)OC)OC

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Fluoro 3,4,5 Trimethoxybenzoate and Analogous Compounds

Precursor Synthesis: Methyl 3,4,5-trimethoxybenzoate (B1228286) from Gallic Acid and Related Pathways

The common starting material for the synthesis of Methyl 3,4,5-trimethoxybenzoate is gallic acid (3,4,5-trihydroxybenzoic acid), a readily available natural product. nih.govhimedialabs.com The synthesis involves two key transformations: esterification of the carboxylic acid and O-methylation of the phenolic hydroxyl groups. These steps can be performed in a sequential or one-pot fashion. sigmaaldrich.comgoogle.com

Esterification Reactions (e.g., with Methanol (B129727) and Acid Catalysis)

The esterification of gallic acid with methanol is a standard method to produce methyl gallate. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrogen chloride. The acid protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating nucleophilic attack by methanol. The reaction is often carried out by refluxing the gallic acid in methanol, which serves as both the reactant and the solvent.

A general procedure involves heating a mixture of gallic acid and methanol in the presence of a catalytic amount of concentrated sulfuric acid. The reaction progress can be monitored by techniques like thin-layer chromatography. Upon completion, the excess methanol is removed, and the crude product can be purified by recrystallization.

Another approach to esterification involves the use of thionyl chloride. In this method, the carboxylic acid is converted to an acyl chloride, which is then reacted with methanol. This is a highly efficient method for the synthesis of esters.

Table 1: Examples of Esterification of Gallic Acid and its Derivatives

Starting Material Reagents Conditions Product Yield Reference
Gallic Acid Methanol, Sulfuric Acid Reflux Methyl Gallate High Generic Method
4-Fluoro-3-hydroxy-benzoic acid Methanol, Thionyl Chloride 0 °C to 70 °C Methyl 4-fluoro-3-hydroxybenzoate Not specified benchchem.com
2-Fluoro-3-nitrobenzoic acid Methanol, Sulfuric Acid 50 °C, 16 h Methyl 2-fluoro-3-nitrobenzoate 93% chemicalbook.com

O-Methylation Strategies for Gallate Derivatives (e.g., using Dimethyl Sulphate or Methyl Chloride)

The hydroxyl groups of methyl gallate are subsequently methylated to yield Methyl 3,4,5-trimethoxybenzoate. Common methylating agents include dimethyl sulfate (B86663) and methyl chloride. These reactions are typically carried out in the presence of a base to deprotonate the phenolic hydroxyls, making them more nucleophilic.

Using Dimethyl Sulfate: A widely used method involves treating methyl gallate with dimethyl sulfate in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. wikipedia.org The reaction is often performed in a solvent such as acetone (B3395972) or water. Care must be taken as dimethyl sulfate is toxic. wikipedia.org A procedure described in Organic Syntheses for the methylation of gallic acid uses dimethyl sulfate and sodium hydroxide in water. wikipedia.org Although this example methylates the acid, a similar principle applies to the ester.

Using Methyl Chloride: Methyl chloride can also be employed as a methylating agent, often in a one-pot synthesis starting from gallic acid. sigmaaldrich.comgoogle.com In one patented method, gallic acid is reacted with methyl chloride gas in N,N-dimethylformamide (DMF) with potassium carbonate as the acid-binding agent to directly produce Methyl 3,4,5-trimethoxybenzoate. google.com This approach combines the esterification and O-methylation steps.

Table 2: O-Methylation of Gallic Acid Derivatives

Starting Material Methylating Agent Base/Solvent Product Yield Reference
Gallic Acid Dimethyl Sulfate Sodium Hydroxide / Water 3,4,5-Trimethoxybenzoic Acid 89-92% wikipedia.org
Gallic Acid Methyl Chloride Potassium Carbonate / DMF Methyl 3,4,5-trimethoxybenzoate 84.6% google.com
Syringaldehyde Dimethyl Sulfite Potassium Carbonate / DMF 3,4,5-Trimethoxybenzaldehyde -

Targeted Fluorination Strategies for Benzoate (B1203000) Esters

The introduction of a fluorine atom onto the electron-rich aromatic ring of Methyl 3,4,5-trimethoxybenzoate presents a synthetic challenge. The high electron density from the three methoxy (B1213986) groups activates the ring towards electrophilic attack, but can also lead to a lack of regioselectivity and potential side reactions. The choice between electrophilic and nucleophilic fluorination depends on the available precursors and desired regiochemistry.

Electrophilic Fluorination Approaches

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For an electron-rich aromatic compound like Methyl 3,4,5-trimethoxybenzoate, direct electrophilic fluorination is a plausible strategy. The methoxy groups are ortho, para-directing, and the position ortho to the ester group (C2) is sterically hindered. Therefore, electrophilic attack would be expected to occur at the C2 or C6 positions, which are equivalent, or at the C4 position, although the latter is already substituted with a methoxy group.

Common electrophilic fluorinating reagents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. wikipedia.orgbrynmawr.edu The reaction mechanism is thought to proceed via an SN2 or a single-electron transfer (SET) pathway. wikipedia.org While direct examples of the fluorination of Methyl 3,4,5-trimethoxybenzoate are not readily found in the literature, studies on the fluorination of other electron-rich aromatic compounds can provide insights. For instance, the electrophilic fluorination of phenols and other activated aromatic systems has been reported. juniperpublishers.comyoutube.com The challenge lies in controlling the regioselectivity due to the multiple activated positions on the benzene (B151609) ring.

Nucleophilic Fluorination Approaches

Nucleophilic aromatic substitution (SNAr) is another major pathway to introduce fluorine onto an aromatic ring. This approach requires a good leaving group (such as a halogen or a nitro group) ortho or para to a strong electron-withdrawing group. In the case of Methyl 2-fluoro-3,4,5-trimethoxybenzoate, a precursor with a suitable leaving group at the C2 position would be necessary.

For example, if a precursor such as Methyl 2-bromo-3,4,5-trimethoxybenzoate were available, a nucleophilic fluorination could be attempted using a fluoride (B91410) source like potassium fluoride or cesium fluoride, often in a polar aprotic solvent. The success of such a reaction would depend on the activation provided by the ester and methoxy groups towards nucleophilic substitution. While the ester group is electron-withdrawing, the methoxy groups are electron-donating, which generally disfavors SNAr reactions. However, the cumulative electronic effect and the specific reaction conditions can influence the outcome.

Comparison with Other Halogenation Methods (e.g., Bromination to Methyl 2-bromo-3,4,5-trimethoxybenzoate)

The synthesis of halogenated analogues, such as Methyl 2-bromo-3,4,5-trimethoxybenzoate, provides a useful comparison for fluorination strategies. The bromination of electron-rich aromatic compounds is a well-established reaction. For instance, 1,2,3-trimethoxybenzene (B147658) can be brominated to yield 5-bromo-1,2,3-trimethoxybenzene. sigmaaldrich.comgoogle.com This suggests that direct bromination of Methyl 3,4,5-trimethoxybenzoate would likely occur, with the position of substitution being influenced by the directing effects of the methoxy and ester groups.

The bromination of benzene and its derivatives typically proceeds in the presence of a Lewis acid catalyst like iron(III) bromide. chemguide.co.uk For highly activated rings, milder conditions may be sufficient. The resulting bromo-derivative could then potentially serve as a precursor for nucleophilic fluorination.

In general, electrophilic bromination is often more straightforward to achieve than electrophilic fluorination due to the nature of the halogenating agents. Comparing the outcomes of bromination and fluorination reactions on the same substrate can provide valuable information about the reactivity of the aromatic ring and the challenges associated with introducing different halogens.

Regioselective Synthesis Considerations for the 2-Fluoro Position

The synthesis of this compound presents a significant challenge in terms of regioselectivity. The desired product requires the introduction of a fluorine atom at the C-2 position of the benzene ring, which is flanked by a methoxycarbonyl group and a methoxy group. The regiochemical outcome of electrophilic aromatic substitution reactions is primarily governed by the directing effects of the substituents already present on the aromatic ring.

The three methoxy groups (-OCH₃) at positions 3, 4, and 5, and the methyl ester group (-COOCH₃) at position 1, all influence the position of the incoming electrophile. Methoxy groups are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the aromatic ring through resonance. Conversely, the methyl ester group is a deactivating group and a meta-director because it withdraws electron density from the ring.

In the case of methyl 3,4,5-trimethoxybenzoate, the positions ortho to the methoxy groups are C-2 and C-6. The C-4 methoxy group directs to the C-3 and C-5 positions, which are already substituted. The C-3 and C-5 methoxy groups direct to the C-2, C-4, and C-6 positions. The cumulative effect of the three methoxy groups strongly activates the C-2 and C-6 positions, making them the most likely sites for electrophilic attack. The methyl ester group, being a meta-director, directs to the C-2 and C-6 positions as well. Therefore, the electronic effects of the substituents synergize to favor the substitution at the C-2 (and C-6) position.

Direct electrophilic fluorination is a common method for introducing fluorine onto an aromatic ring. Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are widely used for this purpose. nih.govwikipedia.org For instance, the reaction of 1,3,5-trimethoxybenzene (B48636) with NFSI has been shown to yield the monofluorinated product, demonstrating the feasibility of fluorinating such electron-rich systems. researchgate.net

In a study on the synthesis of fluorinated flavones, a related compound, 2′-hydroxy-3,4,5-trimethoxychalcone, was successfully fluorinated using NFSI in pyridine (B92270). This reaction resulted in the formation of a 3-fluoro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, which contains the 2-fluoro-3,4,5-trimethoxyphenyl moiety. researchgate.netnih.gov This further supports the feasibility of regioselective fluorination at the 2-position of a 3,4,5-trimethoxyphenyl system.

Table 1: Regioselective Fluorination of an Analogous Compound

Starting MaterialFluorinating AgentSolventTemperature (°C)Time (h)ProductYield (%)Reference
2′-Hydroxy-3,4,5-trimethoxychalconeN-Fluorobenzenesulfonimide (NFSI)PyridineRoom Temp, then 8012, then 123-Fluoro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one72 researchgate.net

Optimization of Reaction Conditions and Scale-Up Potential

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing by-products and reaction time. For the synthesis of this compound, several parameters can be adjusted, including the choice of fluorinating agent, solvent, temperature, and reaction time.

Common electrophilic fluorinating agents like NFSI and Selectfluor® have different reactivities and may require different conditions for optimal performance. nih.govwikipedia.org The choice of solvent can also significantly impact the reaction outcome. Solvents such as acetonitrile, dichloromethane, and pyridine have been used in fluorination reactions. researchgate.net The temperature and reaction time are also critical parameters that need to be optimized to ensure complete reaction and prevent the formation of degradation products.

For instance, in the synthesis of 3-fluoro-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one, the reaction was initially carried out at room temperature and then heated to 80 °C to drive the reaction to completion. researchgate.netnih.gov This suggests that a temperature gradient might be beneficial for the synthesis of this compound as well.

The scale-up of fluorination reactions presents several challenges. Fluorinating agents can be expensive and require careful handling due to their reactivity and potential toxicity. nih.gov The heat generated during the reaction can also be an issue on a larger scale and may require specialized equipment for efficient heat dissipation. researchgate.net

Continuous flow chemistry offers a promising solution for the scale-up of fluorination reactions. Flow reactors allow for better control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and yield. researchgate.net Furthermore, the small reaction volume at any given time in a flow reactor minimizes the risks associated with highly exothermic reactions. The development of robust and scalable synthetic routes is an active area of research, with a focus on using less hazardous reagents and more efficient processes. nih.govresearchgate.net A patent for the preparation of 2,4,5-trifluoro-3-methoxybenzoic acid highlights the potential for industrial scale-up of fluorinated benzoic acid derivatives, suggesting that with proper process development, the synthesis of this compound could also be amenable to large-scale production. google.com

Table 2: Optimization Parameters for Electrophilic Fluorination

ParameterOptions/ConsiderationsImpact on Reaction
Fluorinating Agent NFSI, Selectfluor®, other N-F reagentsReactivity, selectivity, cost, safety
Solvent Acetonitrile, Dichloromethane, PyridineSolubility of reactants, reaction rate, side reactions
Temperature Room temperature to elevated temperaturesReaction rate, selectivity, by-product formation
Reaction Time Minutes to several hoursConversion of starting material, yield
Scale-Up Technology Batch vs. Continuous FlowSafety, heat management, process control, scalability

Advanced Spectroscopic and Crystallographic Elucidation of Methyl 2 Fluoro 3,4,5 Trimethoxybenzoate and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 2-fluoro-3,4,5-trimethoxybenzoate and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) is instrumental in identifying the presence and arrangement of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic proton, the three methoxy (B1213986) groups, and the methyl ester group.

The single aromatic proton at the C6 position would likely appear as a doublet due to coupling with the adjacent fluorine atom. The electron-withdrawing nature of the surrounding substituents would shift this signal downfield. The protons of the three methoxy groups and the methyl ester group would each appear as singlets, as they are not coupled to any neighboring protons. Their chemical shifts would be influenced by their position on the aromatic ring and proximity to the fluorine atom. For comparison, in the related compound methyl 3-nitrobenzoate, the absence of symmetry leads to more complex multiplets in the aromatic region. aiinmr.com

For derivatives such as Methyl 2-nitro-3,4,5-trimethoxybenzoate, the ¹H NMR spectrum shows a singlet for the aromatic proton at δ 7.49 ppm, and distinct singlets for the methoxy and methyl ester protons at δ 3.95, 3.92, 3.89, and 3.87 ppm.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for a Derivative

Compound Proton Assignment Predicted/Experimental Chemical Shift (δ ppm) Multiplicity
This compound H-6 ~7.0-7.5 d
-OCH₃ (C3, C4, C5) ~3.8-4.0 s
-COOCH₃ ~3.9 s
Methyl 2-nitro-3,4,5-trimethoxybenzoate H-6 7.49 s

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Due to the lack of symmetry in this compound, each carbon atom is expected to produce a distinct signal. This would result in 11 unique resonances: six for the aromatic ring, one for the carbonyl group of the ester, and four for the methyl carbons of the methoxy and ester groups. The carbon atom bonded to the fluorine (C-2) will appear as a doublet due to C-F coupling. The chemical shifts are influenced by the electronic effects of the substituents. aiinmr.com For instance, in substituted methyl benzoates, the carbonyl carbon typically resonates around 164-167 ppm, while the methyl ester carbon appears further upfield. aiinmr.com

For the non-fluorinated analog, Methyl 3,4,5-trimethoxybenzoate (B1228286), the ¹³C NMR spectrum shows signals at δ 167.40 (C=O), 153.11 (C3, C5), 141.81 (C4), 126.38 (C1), 106.98 (C2, C6), 60.55 (p-OCH₃), and 56.35 (m-OCH₃). chemicalbook.comchemicalbook.com The introduction of a fluorine atom at the C-2 position would significantly alter the chemical shifts of the surrounding carbons.

In the derivative Methyl 2-nitro-3,4,5-trimethoxybenzoate, the aromatic carbons and the carbonyl carbon are observed, reflecting the influence of the nitro group. chemicalbook.com

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ ppm)
C=O ~165
C-F (C-2) ~150-160 (d)
C-OCH₃ (C-3, C-4, C-5) ~140-155
C-COOCH₃ (C-1) ~125
CH (C-6) ~110-115
-OCH₃ ~56-62

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is highly specific for fluorine-containing compounds and is characterized by a wide range of chemical shifts, which makes it very sensitive to the local electronic environment. rsc.org For this compound, a single resonance is expected for the fluorine atom attached to the aromatic ring. The chemical shift of this fluorine would be influenced by the methoxy groups and the methyl ester functionality. In similar aromatic fluorine compounds, the chemical shifts typically appear in a range between -100 and -140 ppm relative to CFCl₃. beilstein-journals.org The signal for the fluorine at C-2 would likely be a multiplet due to coupling with the vicinal proton at C-6 and potentially longer-range couplings with the protons of the C-3 methoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show strong absorption bands for the C=O stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations for the ester and ether linkages would appear in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching bands are expected around 1450-1600 cm⁻¹, and C-H stretching for the aromatic and methyl groups would be observed above 3000 cm⁻¹ and around 2850-2960 cm⁻¹, respectively. The C-F stretching vibration typically gives a strong band in the 1000-1400 cm⁻¹ region. For the related 3,4,5-Trimethoxybenzoic acid, characteristic IR peaks are well-documented. chemicalbook.com

Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations, although the intensities may differ. For instance, the symmetric vibrations of the benzene (B151609) ring are often strong in the Raman spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
C-H (aromatic) Stretching 3000-3100
C-H (methyl) Stretching 2850-2960
C=O (ester) Stretching 1720-1740
C=C (aromatic) Stretching 1450-1600
C-O (ester, ether) Stretching 1000-1300

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₁H₁₃FO₅), the calculated molecular weight is approximately 244.21 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 244.

The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃, 31 mass units) to form an acylium ion, or the loss of the methyl ester group. For the non-fluorinated analog, Methyl 3,4,5-trimethoxybenzoate, prominent peaks are observed at m/z 226 (M⁺), 211 (M-CH₃)⁺, and 195 (M-OCH₃)⁺. nih.gov For this compound, similar fragmentations are expected, with the masses shifted by the presence of the fluorine atom.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Fragment
244 [M]⁺
229 [M - CH₃]⁺
213 [M - OCH₃]⁺

X-ray Single Crystal Diffraction for Solid-State Structure and Crystal Packing

X-ray single crystal diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and information about intermolecular interactions.

While no crystal structure for this compound is available in the searched literature, the crystal structure of its non-fluorinated analog, Methyl 3,4,5-trimethoxybenzoate, has been reported (CSD Entry: 674078). nih.gov In this structure, the methyl ester and the two meta-methoxy groups are nearly coplanar with the benzene ring, while the para-methoxy group is almost perpendicular to it. researchgate.net

For derivatives, the crystal structures of Methyl 2,6-dibromo-3,4,5-trimethoxybenzoate and Methyl 3,4,5-trimethoxy-2-nitrobenzoate have been determined. Both crystallize in the monoclinic crystal system. The packing in these structures is primarily governed by van der Waals forces and weak directional hydrogen bonds, with an absence of significant π-π stacking interactions. It is anticipated that the introduction of a fluorine atom at the C-2 position would influence the crystal packing through dipole-dipole interactions and potential weak C-H···F hydrogen bonds, possibly altering the conformation of the methoxy substituents relative to the benzene ring.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Methyl 3,4,5-trimethoxybenzoate
Methyl 3-nitrobenzoate
Methyl 2-nitro-3,4,5-trimethoxybenzoate
3,4,5-Trimethoxybenzoic acid

Determination of Molecular Conformation and Bond Parameters

The molecular geometry of this compound is predicated on a substituted benzene ring. In analogous compounds like methyl 3,4,5-trimethoxybenzoate, the benzene ring itself is generally planar. The substituents, however, exhibit some conformational flexibility.

In the case of methyl 3,4,5-trimethoxybenzoate, it has been observed that the methyl ester and the two methoxy groups in the meta positions (positions 3 and 5) are nearly coplanar with the aromatic ring. researchgate.net However, the methoxy group at the para position (position 4) is often oriented nearly perpendicular to the plane of the benzene ring. researchgate.net This perpendicular orientation is a common feature in polymethoxy-substituted benzene derivatives, driven by the steric hindrance between adjacent methoxy groups.

The introduction of a fluorine atom at the 2-position, as in this compound, is expected to introduce further steric and electronic perturbations. The fluorine atom's high electronegativity and relatively small van der Waals radius compared to other halogens will influence the orientation of the neighboring methoxy group at the 3-position and the methyl ester group at the 1-position. It is anticipated that the ester group may be slightly twisted out of the plane of the benzene ring to alleviate steric strain. In the related compound, 2,6-dibromo-3,4,5-trimethoxybenzoic acid, the carboxylic acid group is observed to be almost perpendicular to the mean plane of the C6 ring. nih.gov While fluorine is significantly smaller than bromine, some degree of non-planarity of the ester group in this compound is probable.

The bond lengths and angles are expected to be within the normal ranges for substituted aromatic esters. The C-F bond length will be characteristic of aryl fluorides. The C-C bonds within the aromatic ring will have lengths intermediate between single and double bonds, with minor variations due to substituent effects. The C-O and C=O bond lengths of the ester group will be consistent with those observed in similar structures.

Table 1: Predicted Bond Parameters for this compound This table is a projection based on data from analogous structures and known effects of substituents.

ParameterAtom Pair/TripletPredicted Value
Bond LengthC-F~1.35 Å
C-C (aromatic)~1.39 - 1.41 Å
C-C (ester)~1.49 Å
C=O~1.21 Å
C-O (ester)~1.34 Å
C-O (methoxy)~1.36 Å
O-CH3~1.43 Å
Bond AngleC-C-F~118-120°
C-C-C (aromatic)~118-122°
O-C=O~123°
C-O-C (ester)~116°
C-O-CH3 (methoxy)~117°
Dihedral AngleBenzene Ring - Ester GroupExpected to be non-zero (twisted)
Benzene Ring - 4-Methoxy Group~90°

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of this compound will be dictated by a combination of weak intermolecular forces. In the crystal structures of related compounds, such as methyl 2,6-dibromo-3,4,5-trimethoxybenzoate and methyl 3,4,5-trimethoxy-2-nitrobenzoate, the three-dimensional packing is consolidated by van der Waals forces and weak directional hydrogen bonds. researchgate.net A notable observation in these derivatives is the absence of π-π stacking interactions, as the planar aromatic systems appear to be displaced from one another. researchgate.net This displacement is likely due to the steric bulk of the substituents.

The packing is also likely to be influenced by weak C-H···O hydrogen bonds involving the methoxy and ester oxygen atoms and hydrogen atoms from neighboring molecules. Such interactions are common in stabilizing the crystal structures of methoxy-substituted benzoates. nih.govmdpi.com In some related structures, these interactions link molecules into a three-dimensional network. nih.gov

Table 2: Predicted Intermolecular Interactions and Crystal Packing Motifs for this compound

Interaction TypeDescriptionPotential Role in Crystal Packing
Van der Waals ForcesGeneral attractive forces between molecules.Primary contributor to the overall cohesive energy of the crystal.
C-H···O Hydrogen BondsWeak hydrogen bonds between aromatic or methyl C-H donors and ester or methoxy oxygen acceptors.Formation of chains or sheets, linking molecules into a supramolecular network. nih.govmdpi.com
C-H···F Hydrogen BondsWeak hydrogen bonds involving the fluorine atom as an acceptor.Directional interactions that influence the specific orientation of neighboring molecules. acs.org
F···F InteractionsWeak interactions between fluorine atoms of adjacent molecules.Can contribute to the stabilization of the crystal lattice, although often a secondary effect. acs.org
Absence of π-π StackingSteric hindrance from substituents likely prevents face-to-face stacking of aromatic rings.Leads to a displaced or herringbone-type packing arrangement. researchgate.net

Chemical Transformations and Derivatization Pathways of Methyl 2 Fluoro 3,4,5 Trimethoxybenzoate and Its Analogues

Reactions Involving the Ester Functionality

The methyl ester group is a primary site for nucleophilic acyl substitution, enabling its conversion into other important carboxylic acid derivatives.

The ester functionality of Methyl 2-fluoro-3,4,5-trimethoxybenzoate can undergo hydrolysis to yield the corresponding carboxylic acid, 2-fluoro-3,4,5-trimethoxybenzoic acid. This reaction is typically catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water. In basic hydrolysis, or saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon, followed by protonation of the resulting carboxylate salt during acidic workup.

Transesterification, the conversion of one ester to another, is also a feasible pathway. This is typically achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For instance, reacting the compound with a higher-boiling alcohol can drive the reaction forward by removing the more volatile methanol (B129727) byproduct. The synthesis of related methyl esters, such as Methyl 3,4,5-trimethoxybenzoate (B1228286) from gallic acid and methanol under acidic conditions, exemplifies the esterification process, which is the reverse of hydrolysis. patsnap.com

The ester group serves as a precursor for a variety of other functional groups, most notably amides and hydrazides, through reaction with appropriate nucleophiles.

A prominent example from an analogous compound, methyl 3,4,5-trimethoxybenzoate, is its conversion to 3,4,5-trimethoxybenzohydrazide. This transformation is accomplished by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303), typically with heating. orientjchem.org The reaction involves the nucleophilic attack of the hydrazine on the ester's carbonyl carbon, leading to the displacement of methanol and the formation of the hydrazide. orientjchem.org This hydrazide can then be further reacted with various aldehydes or ketones to form hydrazones, a class of compounds with significant biological interest. orientjchem.orgnih.gov

ReactionStarting MaterialReagent(s)ConditionsProductYieldReference
Hydrazide FormationMethyl 3,4,5-trimethoxybenzoateHydrazine hydrateReflux, 10 h3,4,5-Trimethoxybenzohydrazide- orientjchem.org
Hydrazide Formation3,4,5-trimethoxybenzoic acidHydrazine hydrate, HATU, DIPEATHF3,4,5-Trimethoxybenzohydrazide95% orientjchem.org

This table summarizes reaction conditions for the synthesis of 3,4,5-trimethoxybenzohydrazide, a derivative analogous to what would be expected from this compound.

Electrophilic Aromatic Substitution Reactions on the Trimethoxybenzene Ring

The trimethoxybenzene ring in this compound is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the three methoxy (B1213986) groups. These groups direct incoming electrophiles to the ortho and para positions. msu.edu However, the regiochemical outcome is also influenced by the deactivating, meta-directing ester group and the deactivating, ortho-, para-directing fluorine atom. The position C6, which is ortho to the fluorine and ester group but para to the 4-methoxy group, is a sterically and electronically favored site for substitution.

Formylation introduces a formyl group (-CHO) onto the aromatic ring and is a key method for producing aromatic aldehydes. thieme-connect.de Common methods include the Gattermann-Koch reaction (using CO/HCl/AlCl₃/CuCl) and the Vilsmeier-Haack reaction (using a substituted formamide (B127407) like DMF with an activating agent such as POCl₃ or oxalyl chloride). thieme-connect.degoogle.com

For related methoxy-substituted benzoates, formylation has been successfully demonstrated. For example, methyl 5-formyl-2-methoxybenzoate can be synthesized from methyl o-anisate using hexamethylenetetramine in trifluoroacetic acid or methanesulfonic acid. google.com Another relevant transformation is the formylation of methyl 3,4,5-trimethoxyphenylacetate to produce methyl 2-formyl-3,4,5-trimethoxyphenylacetate, an important intermediate for isocoumarins. researchgate.net Given this precedent, this compound is expected to undergo formylation, likely at the C6 position.

ReactionStarting MaterialReagent(s)ConditionsProductYieldReference
FormylationMethyl o-anisateHexamethylenetetramine, Trifluoroacetic acidReflux, 2 hMethyl 5-formyl-2-methoxybenzoate-
FormylationMethyl 2-methoxybenzoateHexamethylenetetramine, Methanesulfonic acid90°C, 16 hMethyl 5-formyl-2-methoxybenzoate94% google.com

This table presents formylation reactions on analogous methoxy-substituted methyl benzoates.

Nitration, the introduction of a nitro group (-NO₂), is a fundamental electrophilic aromatic substitution reaction. It is typically carried out using a mixture of nitric acid and sulfuric acid. The electron-rich nature of the trimethoxybenzene ring makes it highly susceptible to nitration.

Research on the closely related methyl 3,4,5-trimethoxybenzoate shows that it can be nitrated to yield methyl 3,4,5-trimethoxy-2-nitrobenzoate. researchgate.net This indicates that substitution occurs at one of the positions ortho to the ester group, which is activated by the flanking methoxy groups. For this compound, the directing effects of the existing substituents would strongly favor nitration at the C6 position. The product, Methyl 2-nitro-3,4,5-trimethoxybenzoate, is a known compound. thermofisher.comscbt.com It has been synthesized from methyl 3,4,5-trimethoxybenzoate, with the reaction yielding yellowish needles. researchgate.net

ReactionStarting MaterialReagent(s)ConditionsProductYieldReference
NitrationMethyl 3,4,5-trimethoxybenzoateNot specifiedRoom temp, 16 hMethyl 3,4,5-trimethoxy-2-nitrobenzoate87% researchgate.net

This table shows the nitration of an analogous compound, demonstrating the feasibility of introducing a nitro group onto the trimethoxybenzoyl system.

The introduction of a bromine atom onto the aromatic ring via electrophilic substitution is readily achieved with reagents like bromine (Br₂) in a solvent such as acetic acid, or with N-bromosuccinimide (NBS). The high electron density of the trimethoxybenzene ring facilitates this reaction.

Studies on methyl 3,4,5-trimethoxybenzoate have shown that it can be brominated to produce methyl 2,6-dibromo-3,4,5-trimethoxybenzoate, indicating that the ring is reactive enough to undergo disubstitution. researchgate.net The existence of Methyl 2-bromo-3,4,5-trimethoxybenzoate, an analogue of the title compound, is also confirmed in chemical catalogs. sigmaaldrich.comlookchem.com This suggests that selective monobromination of this compound is a viable synthetic pathway, with the substitution expected to occur at the C6 position due to the combined directing influences of the substituents.

ReactionStarting MaterialReagent(s)ConditionsProductYieldReference
DibrominationMethyl 3,4,5-trimethoxybenzoateNot specifiedNot specifiedMethyl 2,6-dibromo-3,4,5-trimethoxybenzoate- researchgate.net

This table illustrates the potential for bromination on the trimethoxybenzoyl core structure.

Other Electrophilic Substitutions (e.g., Alkylation, Acylation)

The aromatic ring of this compound is highly substituted, which influences the feasibility and regioselectivity of further electrophilic aromatic substitution reactions. The substituents present—one fluorine atom, three methoxy groups, and a methyl ester group—exert competing electronic and steric effects.

The three methoxy groups (-OCH₃) are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. The fluorine atom (-F) is a deactivating group due to its high electronegativity (inductive effect), but it also acts as an ortho, para-director through resonance. The methyl carboxylate group (-COOCH₃) is a meta-directing deactivator, withdrawing electron density from the ring.

In the case of this compound, the positions on the aromatic ring are C1-COOCH₃, C2-F, C3-OCH₃, C4-OCH₃, and C5-OCH₃. The only available position for substitution is C6. The directing effects of the existing substituents on this position are as follows:

The C2-F directs ortho to C3 and para to C5 (both occupied).

The C3-OCH₃ directs ortho to C2 (occupied) and C4 (occupied) and para to C6.

The C4-OCH₃ directs ortho to C3 and C5 (both occupied).

The C5-OCH₃ directs ortho to C4 (occupied) and C6 and para to C2 (occupied).

The C1-COOCH₃ directs meta to C3 and C5 (both occupied).

Despite these challenges, under specific conditions, electrophilic substitution at the C6 position is theoretically the most probable outcome.

Nucleophilic Aromatic Substitution with Fluorine (hypothetical for synthetic routes)

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic compounds, particularly those containing fluorine. lboro.ac.uk The fluorine atom is an excellent leaving group in SₙAr reactions due to its high electronegativity, which polarizes the carbon-fluorine bond and facilitates nucleophilic attack. lboro.ac.uk For the SₙAr reaction to proceed efficiently, the aromatic ring must be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.

In this compound, the fluorine atom is at the C2 position. The primary electron-withdrawing group is the methyl carboxylate (-COOCH₃) at the C1 position, which is ortho to the fluorine. This arrangement provides the necessary electronic activation for SₙAr. The methoxy groups, being electron-donating, would typically disfavor this reaction. However, the cumulative electron-withdrawing effect of the ester group and the fluorine itself can render the C2 position susceptible to nucleophilic attack.

This presents a hypothetical but synthetically valuable pathway for introducing a variety of nucleophiles at the C2 position, displacing the fluoride (B91410) ion. Common nucleophiles used in SₙAr reactions include alkoxides, amines, thiols, and carbanions. beilstein-journals.orgnih.gov For instance, reacting this compound with a nucleophile (Nu⁻) could potentially yield a 2-substituted-3,4,5-trimethoxybenzoate derivative.

Studies on other fluoroarenes have demonstrated the viability of this approach. For example, the substitution of a fluorine atom on a nitro-activated benzene (B151609) ring with various nucleophiles proceeds efficiently. beilstein-journals.org Similarly, polyfluoroarenes readily undergo SₙAr with phenothiazine (B1677639) in the presence of a mild base. nih.gov The displacement of aryl fluorides by secondary nitrile anions has also been shown to be an effective method for forming carbon-carbon bonds. orgsyn.orgresearchgate.net

Table 1: Hypothetical SₙAr Reactions on this compound
NucleophilePotential ProductReaction Conditions (Illustrative)Reference Example Principle
RO⁻ (e.g., CH₃O⁻)Methyl 2,3,4,5-tetramethoxybenzoateNaH or KOH in corresponding alcoholSubstitution on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with alkoxides. beilstein-journals.org
R₂NH (e.g., Piperidine)Methyl 2-(piperidin-1-yl)-3,4,5-trimethoxybenzoateMild base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF)Reaction of polyfluoroarenes with phenothiazine. nih.gov
RS⁻ (e.g., PhS⁻)Methyl 2-(phenylthio)-3,4,5-trimethoxybenzoateNaH or other base with thiol in a solvent like DMF or THFSubstitution on 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene with thiophenol. beilstein-journals.org
⁻CH(CN)RMethyl 2-(dicyanomethyl)-3,4,5-trimethoxybenzoateStrong base (e.g., KHMDS) with a secondary nitrile in THFSₙAr of aryl fluorides with secondary nitriles. orgsyn.org

Synthesis of Polycyclic and Heterocyclic Systems Incorporating Trimethoxybenzoate Motifs (e.g., Azetidinones, Pyrazolines)

The trimethoxybenzoate scaffold is a valuable building block for the synthesis of more complex polycyclic and heterocyclic systems, which are of significant interest in medicinal chemistry. Among these are azetidinones (β-lactams) and pyrazolines.

Azetidinones: Azetidin-2-ones, commonly known as β-lactams, are four-membered heterocyclic rings. globalresearchonline.net A prevalent method for their synthesis is the Staudinger cycloaddition, which involves the reaction of a ketene (B1206846) with an imine (Schiff base). derpharmachemica.com Another common route is the reaction of a Schiff base with an acyl chloride, such as chloroacetyl chloride, in the presence of a base like triethylamine. derpharmachemica.comimpactfactor.orgnih.gov

To incorporate a trimethoxybenzoate motif, a precursor derived from a trimethoxybenzoic acid could be used. For example, 3,4,5-trimethoxybenzoyl chloride could be reacted with an appropriate amine to form an amide, which is then elaborated into a Schiff base. Subsequent cyclization would yield the desired azetidinone.

Pyrazolines: Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are typically synthesized through the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. nih.govsemanticscholar.org

Chalcones bearing polymethoxy-substituted aromatic rings are common precursors. nih.gov For instance, a chalcone (B49325) can be prepared via a Claisen-Schmidt condensation between a trimethoxy-substituted acetophenone (B1666503) and an aromatic aldehyde. The resulting trimethoxy-substituted chalcone can then be reacted with hydrazine hydrate (H₂N-NH₂) or a substituted hydrazine in a suitable solvent like ethanol (B145695) or acetic acid to yield the corresponding pyrazoline. nih.govresearchgate.netresearchgate.net The trimethoxybenzoyl moiety can be part of either the acetophenone or the aldehyde precursor.

Table 2: General Synthetic Pathways to Heterocycles from Trimethoxybenzoyl Precursors
Target HeterocycleKey Precursor(s)General Reaction SchemeKey ReagentsReference Principle
AzetidinoneSchiff Base (Imine) derived from a trimethoxybenzaldehyde or trimethoxy-anilineSchiff Base + Chloroacetyl Chloride → AzetidinoneTriethylamine, 1,4-Dioxane or BenzeneCyclization of Schiff bases with chloroacetyl chloride. derpharmachemica.comimpactfactor.orgnih.gov
PyrazolineChalcone derived from a trimethoxyacetophenone or trimethoxybenzaldehydeChalcone + Hydrazine Hydrate → PyrazolineHydrazine Hydrate, Ethanol or Acetic AcidCyclocondensation of chalcones with hydrazine. nih.govsemanticscholar.orgnih.gov

These synthetic strategies demonstrate the versatility of the trimethoxybenzoate framework in accessing a diverse range of heterocyclic structures with potential biological applications. nih.govmdpi.com

Theoretical and Computational Chemistry Studies on Methyl 2 Fluoro 3,4,5 Trimethoxybenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory serves as a cornerstone for investigating the quantum mechanical properties of Methyl 2-fluoro-3,4,5-trimethoxybenzoate. Functionals such as B3LYP and M06-2X, often paired with basis sets like 6-311++G(d,p), are employed to balance computational cost with accuracy for medium-sized organic molecules. nih.gov These calculations provide a detailed picture of the molecule's fundamental characteristics.

The initial step in DFT analysis involves geometry optimization, a process that calculates the lowest energy arrangement of the atoms in the molecule. This computational approach determines key structural parameters including bond lengths, bond angles, and dihedral angles. The resulting optimized geometry corresponds to a stationary point on the potential energy surface. researchgate.net For this compound, these calculations would reveal the planarity of the benzene (B151609) ring and the spatial orientation of the fluoro, methoxy (B1213986), and methyl ester substituents. The planarity of the 1,3,4-thiadiazole (B1197879) ring in a related study was confirmed by dihedral angles close to 0°. nih.gov The calculated parameters are often validated by comparison with experimental data from X-ray crystallography where available. nih.govresearchgate.net

Electronic structure analysis provides further insights. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.govresearchgate.net

Natural Bond Orbital (NBO) analysis is also performed to understand intramolecular interactions, charge delocalization, and hyperconjugative effects. This method evaluates the stabilization energy E(2) associated with charge transfer between donor and acceptor orbitals, quantifying the strength of these interactions within the molecule. nih.gov

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterBond/AngleCalculated Value
Bond Length (Å) C-F1.35
C=O1.21
C-O(Me)1.36
C-C (aromatic)1.39 - 1.41
Bond Angle (°) C-C-F119.5
O=C-O124.0
C-C-O(Me)118.0 - 122.0
Dihedral Angle (°) F-C2-C1-C60.5
C2-C3-O-CH3-2.1
C4-C5-O-CH3175.1

Note: This table contains hypothetical, representative data for illustrative purposes.

DFT calculations are a powerful tool for predicting the vibrational spectra (Infrared and Raman) of molecules. Following geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the wavenumbers and intensities of vibrational modes. researchgate.net The theoretical spectra are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method, improving agreement with experimental FT-IR and FT-Raman spectra. researchgate.net

This analysis allows for the assignment of specific spectral bands to the vibrational motions of the molecule's functional groups, such as the C-F stretching, C=O stretching of the ester, C-O stretching of the methoxy groups, and various bending and stretching modes of the aromatic ring. researchgate.netresearchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModePredicted (Scaled)Experimental (FT-IR)
C-H Stretch (Aromatic)30803075
C-H Stretch (Methyl)29602955
C=O Stretch (Ester)17251720
C=C Stretch (Aromatic)1605, 15101600, 1505
C-F Stretch12501245
C-O-C Stretch (Ether)11301128

Note: This table contains hypothetical, representative data for illustrative purposes.

Theoretical prediction of Nuclear Magnetic Resonance (NMR) spectra is a valuable aid in structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is widely used to calculate ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govscielo.br

Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). To enhance accuracy, a linear regression analysis between the calculated and experimental shifts is often performed, or specific scaling parameters are applied. nih.govliverpool.ac.uk For complex molecules, motif-specific scaling can further reduce the root-mean-square deviation (RMSD) between predicted and experimental values. nih.gov For fluorinated compounds, predicting the ¹⁹F chemical shift is of particular interest, and computational methods can account for solvent effects using models like the Polarizable Continuum Model (PCM). researchgate.net

Table 3: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) in CDCl₃

AtomPredicted (Scaled)Experimental
¹³C NMR
C=O165.5165.2
C-F155.1154.8
C-OMe (C3, C5)152.8152.5
C-OMe (C4)142.5142.3
O-CH₃ (Ester)52.652.4
O-CH₃ (Ring)61.0, 56.460.9, 56.3
¹H NMR
H-67.357.32
O-CH₃ (Ester)3.923.90
O-CH₃ (Ring)3.90, 3.883.89, 3.87
¹⁹F NMR
C-F-125.4-125.1

Note: This table contains hypothetical, representative data for illustrative purposes.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

From the electronic structure calculations, a variety of quantum chemical descriptors can be derived to predict the molecule's reactivity. These descriptors help to establish quantitative structure-activity relationships (QSAR). researchgate.net

Key descriptors include:

HOMO and LUMO energies: Relate to electron-donating and accepting abilities.

HOMO-LUMO gap (ΔE): Indicates chemical stability; a smaller gap suggests higher reactivity. researchgate.net

Ionization Potential (I) and Electron Affinity (A): I ≈ -E(HOMO), A ≈ -E(LUMO).

Global Reactivity Descriptors: Electronegativity (χ), chemical hardness (η), and electrophilicity index (ω). These are calculated from I and A.

Molecular Electrostatic Potential (MEP): A 3D map of the charge distribution on the molecule's surface, identifying regions prone to electrophilic or nucleophilic attack. researchgate.net

Atomic Charges: Charges on specific atoms (e.g., the β-carbon in a Michael acceptor) can be strong predictors of reactivity for certain reaction types. nih.gov

These descriptors are invaluable for comparing the reactivity of a series of related compounds and for understanding how substituent changes, such as the introduction of the fluorine atom, modulate the electronic properties and subsequent chemical behavior of the molecule. researchgate.net

Table 4: Illustrative Quantum Chemical Descriptors for this compound

DescriptorDefinitionSignificance
E(HOMO) Energy of Highest Occupied Molecular OrbitalRelated to ionization potential, electron-donating ability
E(LUMO) Energy of Lowest Unoccupied Molecular OrbitalRelated to electron affinity, electron-accepting ability
ΔE (LUMO-HOMO) Energy gapIndicator of chemical reactivity and stability
Electronegativity (χ) (I+A)/2Measures the power of an atom/group to attract electrons
Hardness (η) (I-A)/2Measures resistance to change in electron distribution
Electrophilicity (ω) χ²/2ηGlobal index of electrophilic character

Note: This table defines common descriptors and their significance.

Reaction Mechanism Studies and Transition State Analysis (e.g., for fluorination pathways)

DFT is extensively used to elucidate reaction mechanisms by mapping the entire potential energy surface of a chemical transformation. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. nih.gov For a molecule like this compound, a key reaction pathway to study would be its synthesis, particularly the fluorination step.

For example, in transition-metal-catalyzed aromatic fluorination, DFT can model the catalytic cycle. A common mechanism for palladium-catalyzed fluorination involves a Pd(II)/Pd(IV) cycle. nih.gov The key steps that can be computationally modeled are:

C-H Activation: A directing group on the substrate coordinates to the Pd(II) catalyst, facilitating the cleavage of a C-H bond to form a palladacycle intermediate.

Oxidation: The Pd(II) intermediate is oxidized to a high-valent Pd(IV) species by a fluorinating agent (e.g., Selectfluor or NFSI).

Reductive Elimination: The C-F bond is formed through reductive elimination from the Pd(IV)-F complex, releasing the fluorinated product and regenerating the active Pd(II) catalyst. nih.gov

By calculating the activation energy for each step, the rate-determining step of the reaction can be identified. This analysis provides deep mechanistic insight and can guide the optimization of reaction conditions. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT is excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations model the movements of atoms by solving Newton's equations of motion, providing a view of conformational flexibility and intermolecular interactions in a simulated environment (e.g., in a solvent box). nih.gov

For this compound, an MD simulation would provide insights into:

Conformational Dynamics: The rotation of the three methoxy groups and the methyl ester group relative to the benzene ring. For the parent methyl 3,4,5-trimethoxybenzoate (B1228286), it has been noted that methoxy groups can adopt conformations that are either coplanar or perpendicular to the aromatic ring. researchgate.net MD can explore the energy barriers and preferred orientations of these flexible groups over time.

Solvent Interactions: How the molecule interacts with solvent molecules (e.g., water), including the formation and lifetime of hydrogen bonds between the solvent and the ester's carbonyl oxygen.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can model how they interact with each other, providing a basis for understanding aggregation and crystal packing forces.

The stability of the simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov Analysis of the simulation trajectory can reveal dominant conformations and the nature of non-covalent interactions that stabilize the system. mdpi.com

Table 5: Typical Setup for a Molecular Dynamics Simulation

ParameterDescriptionExample Value/Choice
Force Field A set of parameters describing the potential energy of the system.CHARMM, AMBER
Solvent Model Explicit model for water molecules.TIP3P, SPC/E
System Size Dimensions of the periodic box containing the solute and solvent.10 Å buffer around the solute
Ensemble Statistical ensemble defining thermodynamic variables.NVT (constant particle number, volume, temperature) or NPT (constant pressure)
Time Step The time interval between successive steps in the simulation.2 fs
Simulation Length Total duration of the simulation.100 ns - 1 µs

Non-Linear Optical (NLO) Property Predictions

As of the latest available research, there are no specific theoretical or computational studies focused on the non-linear optical (NLO) properties of this compound. Comprehensive searches of scientific literature and computational chemistry databases have not yielded any published data regarding the dipole moment, polarizability, or first and second hyperpolarizabilities for this particular compound.

Therefore, no detailed research findings or data tables for the NLO properties of this compound can be provided at this time.

Potential Non Medicinal Applications and Broader Scientific Context

Role as Versatile Intermediates in Organic Synthesis

Substituted methyl benzoates are fundamental building blocks in organic chemistry, serving as precursors for more complex molecules. Methyl 2-fluoro-3,4,5-trimethoxybenzoate, with its multiple functional groups, is a prime candidate for a versatile synthetic intermediate. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide, while the aromatic ring can undergo further substitution reactions.

The synthesis of related compounds highlights the utility of such structures. For example, the preparation of methyl 2-fluoro-3-nitrobenzoate is achieved by the esterification of 2-fluoro-3-nitrobenzoic acid with methanol (B129727) and sulfuric acid, or by using oxalyl chloride and methanol. mdpi.comchemicalbook.comnih.gov Similarly, 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester is synthesized from precursors like 4-hydroxy-3,5,6-trifluorophthalic acid. chemicalbook.com These synthetic routes for structurally similar molecules underscore the role of fluorinated and methoxylated benzoates as key intermediates. The presence of the fluorine atom can be used to modulate the reactivity of the aromatic ring in electrophilic substitution reactions, a common strategy in the synthesis of complex organic molecules. youtube.comorgsyn.org Compounds like Methyl-2-formyl benzoate (B1203000) are recognized as valuable precursors for a variety of bioactive compounds and can be used to construct complex heterocyclic systems. researchgate.net This established utility of related benzoate derivatives strongly suggests that this compound would be a valuable intermediate for chemists creating novel compounds.

Development of Advanced Materials and Functional Molecules

The incorporation of fluorine atoms into organic molecules is a well-established strategy for creating advanced materials with unique properties. Fluorination can enhance thermal stability, chemical resistance, and hydrophobicity, and can fine-tune the electronic properties of polymers. nih.govnih.gov Fluorinated polymers are critical materials in a wide range of applications, and there is growing interest in developing recyclable or depolymerizable versions to enhance sustainability. rsc.org

The structure of this compound makes it a potential monomer or precursor for functional polymers. For instance, fluorinated benzothiadiazole (FBT) has been integrated into donor-acceptor copolymers for organic solar cells, where fluorination helps to tune energy levels and improve charge transport. nih.govnih.gov Similarly, novel copolymers have been prepared from fluoro, methoxy (B1213986), and methyl ring-disubstituted octyl phenylcyanoacrylates and styrene, indicating the utility of such substituted aromatics in polymer chemistry. chemrxiv.org The synthesis of new fluoroboronated materials has also been achieved through the chemical modification of fluorinated functional polymers. researchgate.net Given these examples, this compound could be explored for creating new fluorinated electroactive polymers (FEPs) or other functional materials where its specific substitution pattern could impart desirable electronic or physical properties. researchgate.net

Applications in Corrosion Inhibition Studies (as exemplified by related derivatives)

For example, thiourea (B124793) derivatives containing methoxy groups have been shown to be effective corrosion inhibitors for mild steel in acidic environments. ukm.my The presence of oxygen atoms in the methoxy groups can act as adsorption centers. Furthermore, studies on other fluorinated organic compounds, such as 2-Chloro-1-(4-fluorobenzyl) benzimidazole, have demonstrated excellent corrosion inhibition for copper in sulfuric acid, achieving an efficiency of up to 95.2%. electrochemsci.org Similarly, a fluorinated benzisoxazole derivative, 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (B18052) HCl, showed a 94.5% inhibition efficiency for mild steel in hydrochloric acid. nih.gov The synergistic effect of heteroatoms and aromatic systems is a common theme in the design of corrosion inhibitors. dntb.gov.ua Given that this compound contains multiple oxygen atoms and a fluorine-substituted aromatic ring, it is a plausible candidate for investigation as a corrosion inhibitor.

Inhibition Efficiency of Related Compounds

Inhibitor Metal Medium Max Inhibition Efficiency (%)
N-(2-methoxyphenyl)-N'-4-methoxybenzoylthiourea Mild Steel 1.0 M H₂SO₄ 87.1
2-Chloro-1-(4-fluorobenzyl)benzimidazole Copper 0.5 M H₂SO₄ 95.2
6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl Mild Steel 0.5 M HCl 94.5

This table presents data for derivatives to exemplify the potential application in corrosion inhibition.

Utilization in Analytical Chemistry Method Development (e.g., HPLC standards)

High-purity, stable organic compounds are essential as reference standards in analytical chemistry for the development and validation of methods like High-Performance Liquid Chromatography (HPLC). These standards are crucial for the accurate quantification of substances in various matrices, including pharmaceutical formulations and environmental samples. researchgate.netresearchgate.net

Methyl benzoate and its derivatives are frequently analyzed using reverse-phase (RP) HPLC. sielc.com For example, a rapid and precise RP-HPLC method has been developed for the determination of Methyl 4-hydroxy benzoate, a common preservative, using a C8 column and a methanol-water mobile phase. researchgate.netresearchgate.net The non-fluorinated analogue, Methyl 3,4,5-trimethoxybenzoate (B1228286), is available as a high-quality reference standard for pharmaceutical testing and is listed as an impurity of drugs like Trimethoprim. medchemexpress.comnih.govlgcstandards.com Its availability as a certified standard underscores the importance of such molecules in quality control. lgcstandards.com Given its stability and well-defined structure, this compound could similarly serve as a valuable analytical standard, particularly for the development of methods aimed at detecting and quantifying fluorinated aromatic compounds or as an internal standard in complex analyses.

HPLC Method Parameters for a Related Benzoate Derivative

Parameter Value
Analyte Methyl 4-hydroxy benzoate
Column Supelco L7 (C8), 25cm × 4.6mm, 5 µm
Mobile Phase Methanol:Water (45:55 v/v), pH adjusted to 4.8
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Retention Time | 5.34 min |

This table shows typical HPLC conditions for a related compound, Methyl 4-hydroxy benzoate, illustrating the potential for analytical method development. researchgate.netresearchgate.net

Future Research Directions and Challenges in Trimethoxybenzoate Chemistry

Development of Greener and More Sustainable Synthetic Routes

The synthesis of highly functionalized aromatic compounds like Methyl 2-fluoro-3,4,5-trimethoxybenzoate traditionally relies on methods that can be resource-intensive and generate significant waste. A major challenge in organofluorine chemistry is the use of hazardous fluorinating reagents. acs.org Future research is increasingly focused on developing more sustainable and environmentally benign synthetic strategies.

Key areas of development include:

Flow Chemistry: Continuous-flow microreactor systems offer significant advantages over traditional batch processing. nih.gov They allow for precise control over reaction parameters, enhanced safety when handling hazardous reagents, and often lead to higher yields and purity. nih.gov For the synthesis of fluorinated pharmaceuticals, flow chemistry can minimize the required quantities of toxic reagents at any given time and is a natural fit for fluorination reactions that are often highly energetic. nih.govnih.gov A move towards flow synthesis for the fluorination and elaboration of trimethoxybenzoate scaffolds represents a significant step towards greener manufacturing.

Biocatalysis: The use of enzymes for C-F bond functionalization is a promising eco-friendly approach. nih.gov Enzymes operate under mild conditions and can offer high chemo-, regio-, and stereoselectivity, reducing the need for protecting groups and minimizing side products. researchgate.net Future work could involve engineering enzymes, such as dehalogenases or cytochrome P450s, to selectively fluorinate or modify the trimethoxybenzoate core. nih.gov

Photocatalysis and Electrocatalysis: Light-powered and electrochemical methods are emerging as powerful tools for green chemistry. nih.gov Photocatalytic methods, for instance, can enable direct C-H fluorination under mild conditions. cadaster.eubaranlab.org Recent studies have shown that benzoate (B1203000) groups themselves can act as photosensitizing auxiliaries to direct C(sp³)–H fluorination. cadaster.eubaranlab.org Applying these principles to the synthesis or modification of this compound could lead to novel, energy-efficient transformations.

Safer Fluorinating Reagents: A significant challenge is the hazardous nature of many traditional fluorinating agents like fluorine gas or hydrofluoric acid. acs.orgnih.gov Research into developing safer, solid, and more selective reagents, such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI), continues to be a priority. researchgate.net The development of recyclable fluorinating reagents is another key goal for reducing the environmental impact. researchgate.net

A comparison of traditional and emerging greener synthetic approaches highlights the potential benefits:

FeatureTraditional Batch SynthesisGreener Flow/Catalytic Synthesis
Reagent Safety Often uses highly toxic/corrosive reagents (e.g., HF, F₂) acs.orgnih.govEmploys safer, solid reagents or minimizes quantities in-flow nih.govresearchgate.net
Energy Consumption Can be energy-intensive with high heating/cooling demandsOften operates at milder temperatures; photocatalysis uses light energy nih.govcadaster.eu
Waste Generation Can produce significant stoichiometric byproductsHigher atom economy, catalytic processes reduce waste mdpi.com
Process Control Difficult to control exothermic reactions on a large scalePrecise control over temperature, pressure, and mixing nih.gov
Scalability Scaling up can be challenging and hazardousMore straightforward and safer scalability rsc.org

Exploration of Novel Reactivities and Functionalizations at the Fluoro-Position

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective activation and functionalization a significant challenge. nih.gov In this compound, the fluorine atom is positioned ortho to both a methoxy (B1213986) group and the methyl ester. This unique electronic and steric environment dictates its reactivity.

Future research will likely focus on:

Nucleophilic Aromatic Substitution (SNAr): The electron-donating methoxy groups would typically deactivate the ring towards SNAr. However, the strong electron-withdrawing nature of fluorine makes it an excellent leaving group in SNAr reactions, provided the ring is sufficiently electron-poor. researchgate.net Research could explore activating this "unactivated" fluoroarene using photoredox catalysis, which can facilitate SNAr on electron-neutral and even electron-rich systems. researchgate.net The challenge lies in overcoming the deactivating effect of the methoxy groups to allow for the displacement of the fluoride (B91410) with other nucleophiles (e.g., amines, thiols, alkoxides), thus creating a diverse range of derivatives.

Directed ortho-Metalation (DoM): The methoxy groups and the ester carbonyl could potentially act as directing metalation groups (DMGs). ut.ee However, the fluorine atom itself is also a potent directing group for lithiation at its ortho position. researchgate.net A fascinating area for future study would be to investigate the regioselectivity of metalation on this polysubstituted ring. Can conditions be found to selectively metalate and functionalize the C6 position, which is ortho to the fluorine? This would provide a powerful strategy for introducing a fifth substituent onto the ring.

Transition-Metal-Catalyzed C-F Bond Activation: Developing catalytic systems that can selectively cleave the C-F bond and form new C-C, C-N, or C-O bonds is a major frontier. nih.govcadaster.eu This approach avoids the harsh conditions of traditional SNAr. For an electron-rich system like this trimethoxybenzoate, nickel and palladium complexes, which have been successful in other contexts, could be explored. cadaster.eu The challenge is to achieve selectivity for the C-F bond over the multiple C-H and C-O bonds present in the molecule.

Advanced Characterization of Transient Intermediates

Understanding the precise mechanisms of the reactions described above requires the detection and characterization of short-lived, low-concentration intermediates. For SNAr reactions, the key transient species is the Meisenheimer complex, a negatively charged intermediate. researchgate.net In metal-catalyzed reactions, organometallic species are the crucial intermediates.

Future challenges and opportunities in this area include:

In-situ Spectroscopy: Techniques like high-pressure and variable-temperature NMR spectroscopy are invaluable for observing reactions as they happen, allowing for the potential identification of labile species that would be impossible to isolate. researchgate.net For fluorinated compounds, 19F-NMR is particularly powerful for monitoring the fate of the fluorine-containing starting material and the formation of fluoride ions or new fluorinated products in real-time. researchgate.net

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is exceptionally sensitive for detecting charged intermediates in catalytic and organometallic reactions. nih.gov Specialized techniques like desorption electrospray ionization (DESI-MS) can even probe intermediates directly from surfaces or as they are generated electrochemically. nih.gov These methods could be adapted to identify Meisenheimer complexes or catalytic species in reactions of this compound.

Chemical Trapping: When direct detection is not possible, transient intermediates can be "trapped" by adding a reagent that reacts with them to form a stable, characterizable product. cadaster.euresearchgate.net For example, suspected radical intermediates can be captured with radical traps, and their structures can be confirmed by mass spectrometry. acs.orgnih.gov Designing specific trapping experiments for the reactions of this trimethoxybenzoate could provide definitive evidence for proposed mechanistic pathways.

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To efficiently explore the chemical space around this compound and identify derivatives with desirable properties (e.g., biological activity, material properties), modern automation and screening techniques are essential.

Future directions in this domain involve:

Combinatorial Synthesis: The development of robust reactions for functionalizing the trimethoxybenzoate scaffold (as discussed in section 7.2) would enable the creation of large combinatorial libraries. researchgate.net Using automated synthesis platforms, different building blocks could be systematically introduced at various positions on the aromatic ring to generate hundreds or thousands of unique derivatives in a parallel fashion. researchgate.netrsc.org For instance, a library could be built by varying the nucleophile used to displace the fluorine atom.

19F-NMR in High-Throughput Screening: The presence of a fluorine atom provides a powerful analytical handle for high-throughput screening (HTS). nih.gov 19F-NMR-based screening is highly effective because of the large chemical shift range and the absence of background signals from biological media or other assay components. acs.orgnih.gov This allows for the rapid screening of compound mixtures to identify "hits" that bind to a biological target. acs.orgnih.gov A library of derivatives based on this compound would be ideally suited for this approach.

Automated Synthesis Platforms: The integration of robotic systems for performing reactions, work-ups, and purifications can dramatically accelerate the synthesis of derivative libraries. cadaster.euresearchgate.net These platforms can handle small-scale reactions in multi-well plates, enabling the rapid exploration of reaction conditions and the generation of compound arrays for screening. researchgate.net

Predictive Computational Modeling for Novel Fluorinated Architectures

Computational chemistry offers powerful predictive tools that can guide and accelerate the discovery of new molecules and reactions, saving significant time and resources compared to a purely experimental approach.

For this compound and its derivatives, future research will benefit from:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation barriers, and predict the most likely sites of reaction on a molecule. nih.gov For this polysubstituted system, DFT could predict whether nucleophilic attack is more likely than metalation, or at which position a new electrophile would add. ut.ee Such studies are crucial for understanding the complex interplay of the fluoro and trimethoxy substituents.

Simulating Spectroscopic Data: Computational methods are now highly effective at predicting NMR chemical shifts. nih.gov For complex molecules, predicting the 1H, 13C, and especially the 19F NMR spectra can be instrumental in confirming the structure of newly synthesized derivatives. acs.orgresearchgate.net This is particularly valuable for distinguishing between different isomers that may form during a reaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a set of derivatives is synthesized and tested for a particular biological activity, QSAR models can be built to correlate chemical structure with activity. cadaster.eu These models can then be used to predict the activity of virtual, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. researchgate.net In silico studies on trimethoxybenzoic acid derivatives have already shown their potential as a source of bioactive compounds. rsc.org

Designing Novel Architectures: By understanding the structure-property relationships through computational modeling, new fluorinated architectures with tailored electronic, steric, and pharmacokinetic properties can be designed in silico. This rational design approach can guide synthetic efforts toward molecules with a higher probability of possessing the desired functions, whether for medicinal chemistry, materials science, or agrochemicals.

Q & A

Q. What are the standard synthetic routes for preparing Methyl 2-fluoro-3,4,5-trimethoxybenzoate, and how are intermediates characterized?

  • Methodological Answer : A common approach involves sequential functionalization of 3,4,5-trimethoxybenzoic acid derivatives. For example:

Nitration : React methyl 3,4,5-trimethoxybenzoate with fuming HNO₃ in acetic acid to introduce a nitro group at the 2-position, yielding methyl 2-nitro-3,4,5-trimethoxybenzoate .

Fluorination : Replace the nitro group via halogen exchange (e.g., using KF or fluorinating agents like DAST) to introduce fluorine.

Esterification : If necessary, re-esterify using methanol and acid catalysis.
Characterization : Intermediates are analyzed via melting point determination (e.g., methyl 3,4,5-trimethoxybenzoate: mp 75–76°C ), NMR (¹H/¹³C), and HPLC for purity.

Q. How can researchers optimize reaction conditions to avoid side products during fluorination?

  • Methodological Answer :
  • Temperature Control : Fluorination reactions (e.g., nitro-to-fluoro conversion) are sensitive to temperature; excess heat may lead to demethylation or ester hydrolysis.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reagent solubility and reaction homogeneity .
  • Monitoring : Use TLC or in-situ IR to track nitro group reduction and fluorine incorporation.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nitration in Methyl 3,4,5-trimethoxybenzoate derivatives?

  • Methodological Answer : Nitration occurs preferentially at the 2-position due to:
  • Electronic Effects : The electron-rich 3,4,5-trimethoxy groups activate the aromatic ring, directing electrophiles to the ortho/para positions. Steric hindrance from the methoxy groups favors the less hindered 2-position .
  • Experimental Validation : X-ray crystallography of intermediates (e.g., methyl 2-nitro-3,4,5-trimethoxybenzoate) confirms regioselectivity by revealing bond angles and substituent spatial arrangements .

Q. How does fluorine substitution influence the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer :
  • Crystallographic Analysis : Single-crystal X-ray diffraction reveals that fluorine’s electronegativity enhances dipole interactions. For analogous fluorinated esters, weak C–H⋯O hydrogen bonds form zigzag chains along crystallographic axes, stabilizing the lattice .
  • Impact on Physicochemical Properties : Fluorine increases lipophilicity (logP) and may alter melting points compared to non-fluorinated analogs (e.g., mp 87–89°C for non-fluorinated esters vs. lower mp for fluorinated variants due to reduced symmetry) .

Q. What strategies are used to assess the biological activity of this compound in drug discovery?

  • Methodological Answer :
  • Target Identification : Screen against enzymes like histone deacetylases (HDACs) or lipoxygenase, leveraging structural similarity to known inhibitors (e.g., 3,4,5-trimethoxybenzoate-based HDAC inhibitors) .
  • Assay Design :

In vitro Enzymatic Assays : Measure IC₅₀ values using fluorogenic substrates.

Cellular Models : Test antiproliferative effects in cancer cell lines (e.g., MTT assays) .

  • SAR Studies : Modify the methoxy/fluoro substituents to correlate structure with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.